- Preparation of aromatic acetylene or aromatic ethylene compounds useful as PD-1 and PD-L1 inhibitors for the treatment of cancer and other related diseases, World Intellectual Property Organization, , ,
Cas no 95652-81-6 (6-Chloro-2-methoxynicotinaldehyde)
95652-81-6 structure
Product Name:6-Chloro-2-methoxynicotinaldehyde
Número CAS:95652-81-6
MF:C7H6ClNO2
Megavatios:171.581040859222
MDL:MFCD11847276
CID:1012021
PubChem ID:10855945
Update Time:2024-10-25
6-Chloro-2-methoxynicotinaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 6-chloro-2-methoxynicotinaldehyde
- 6-Chloro-2-methoxy-pyridine-3-carbaldehyde
- 6-chloro-2-methoxypyridine-3-carbaldehyde
- 6-Chloro-2-methoxy-3-pyridinecarbaldehyde
- 6-Chloro-3-formyl-2-methoxypyridine
- 3-Pyridinecarboxaldehyde, 6-chloro-2-methoxy-
- 6-CHLORO-2-METHOXYPYRIDINE-3-CARBOXALDEHYDE
- AVBARORPQMEWPR-UHFFFAOYSA-N
- BCP18468
- 3504AJ
- 6-chloro-3-formyl-2-methoxy-pyridine
- AB64671
- SY045175
- AK157966
- 6-Chloro-2-metho
- 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde (ACI)
- MFCD11847276
- AKOS022638389
- Z1255428295
- VDA65281
- 95652-81-6
- DB-080321
- W11386
- DS-9123
- 95052-81-6
- SCHEMBL1266601
- 6-CHLORO-2-METHOXY-3-PYRIDINECARBOXALDEHYDE
- DTXSID20445994
- 6-Chloro-2-methoxypyridine-3-carboxaldehyde, 97%
- CS-0037312
- EN300-1272363
- 6-Chloro-2-methoxynicotinaldehyde
-
- MDL: MFCD11847276
- Renchi: 1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3
- Clave inchi: AVBARORPQMEWPR-UHFFFAOYSA-N
- Sonrisas: O=CC1C(OC)=NC(Cl)=CC=1
Atributos calculados
- Calidad precisa: 171.0087061g/mol
- Masa isotópica única: 171.0087061g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 142
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 39.2
- Xlogp3: 1.6
Propiedades experimentales
- Denso: 1.317±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 78-81 °C
- Punto de ebullición: 90 ºC (3 Torr)
- Punto de inflamación: 120.2±25.9 ºC,
- Disolución: 微溶 (1.7 g/L) (25 ºC),
6-Chloro-2-methoxynicotinaldehyde Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H317-H319-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-36/37/38-43
- Instrucciones de Seguridad: 26-36/37
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
6-Chloro-2-methoxynicotinaldehyde PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0423-1g |
6-Chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 96% | 1g |
831.08CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0423-5g |
6-Chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 96% | 5g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0423-25g |
6-Chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 96% | 25g |
13483.87CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0423-500mg |
6-Chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 96% | 500mg |
661.47CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0423-250mg |
6-Chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 96% | 250mg |
576.67CNY | 2021-05-07 | |
| Alichem | A024007803-250mg |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 250mg |
$666.40 | 2023-08-31 | |
| Alichem | A024007803-500mg |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 500mg |
$1029.00 | 2023-08-31 | |
| Alichem | A024007803-1g |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 1g |
$1797.60 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY266-200mg |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 95+% | 200mg |
¥164.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY266-50mg |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 95+% | 50mg |
¥79.0 | 2022-06-09 |
6-Chloro-2-methoxynicotinaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2021, 47,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
Referencia
- Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1, Journal of Medicinal Chemistry, 2017, 60(13), 5857-5867
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C
1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C
1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C
1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C
1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C
Referencia
- Green preparation of biphenyl derivatives as PD-1/PD-L1 inhibitor for treatment of tumor, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Acetic acid
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
1.2 2 h, -78 °C
1.3 Reagents: Acetic acid
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
Referencia
- Biaryl compounds as immune checkpoint inhibitors, compositions and methods for preparation, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Methanol ; rt → 50 °C; 16 h, 50 °C
Referencia
- Heterocyclic compounds as mutant IDH inhibitors and their preparation, United States, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referencia
- Pyridinone derivatives as selective cytotoxic agents against HIV infected cells and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
Referencia
- Synthesis of PD-1/PD-L1 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
Referencia
- Abnormal nucleophilic substitution of 3-trichloromethylpyridines by methoxide, Tetrahedron Letters, 1984, 25(49), 5693-6
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referencia
- Compounds for treating spinal muscular atrophy, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C
1.2 30 min, -78 °C; 30 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 30 min, -78 °C; 30 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referencia
- 7-Azaindole compounds for modulating c-Fms and/or c-Kit activity and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes, ACS Medicinal Chemistry Letters, 2021, 12(3), 451-458
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
Referencia
- Preparation of thiophene, pyridine and piperidine derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction for the treatment of cancer, viral and bacterial infections, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Methanol ; rt → 55 °C; 3 h, 55 °C
Referencia
- Preparation of 7-phenoxychroman carboxylic acid derivatives for treating and preventing immunological diseases, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C
1.2 30 min, -78 °C; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 30 min, -78 °C; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Practical total syntheses of acromelic acids A and B, Chemical & Pharmaceutical Bulletin, 2016, 64(7), 723-732
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Practical Total Syntheses of Acromelic Acids A and B, Organic Letters, 2014, 16(7), 1980-1983
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 3 - 4 h, -78 °C
1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C
1.2 3 - 4 h, -78 °C
1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C
Referencia
- Preparation of tricyclic compounds as mPGES-1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
Referencia
- 7-Azaindole derivatives and their preparation, pharmaceutical compositions and use for modulating c-kit and c-fms activity, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
Referencia
- Process for the production of compounds having 5- to 10-membered aromatic heterocycles with alkylmagnesium monoamides, World Intellectual Property Organization, , ,
Métodos de producción 20
Condiciones de reacción
Referencia
- Nitrogenous heterocyclic derivative, medicinal composition containing the same, medicinal use thereof, and intermediate therefor, World Intellectual Property Organization, , ,
6-Chloro-2-methoxynicotinaldehyde Raw materials
- (6-Chloro-2-methoxypyridin-3-YL)methanol
- (2-Chloro-6-methoxypyridin-3-yl)methanol
- 2,6-Dichloropyridine-3-carbaldehyde
- 2-Chloro-6-methoxypyridine
- 2-Chloro-5-(trichloromethyl)pyridine
6-Chloro-2-methoxynicotinaldehyde Preparation Products
6-Chloro-2-methoxynicotinaldehyde Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:95652-81-6)6-Chloro-2-methoxynicotinaldehyde
Número de pedido:A858964
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:15
Precio ($):273.0
Correo electrónico:sales@amadischem.com
6-Chloro-2-methoxynicotinaldehyde Literatura relevante
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95652-81-6)6-Chloro-2-methoxynicotinaldehyde
Pureza:99%
Cantidad:25g
Precio ($):273.0